Leniolisib phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

雷尼利西布磷酸盐是一种选择性磷酸肌醇-3-激酶δ(PI3Kδ)抑制剂。 它主要用于治疗活化的磷酸肌醇-3-激酶δ综合征(APDS),这是一种罕见的原发性免疫缺陷症,由PIK3CD或PIK3R1基因突变引起 . 该化合物以商品名Joenja上市,并于2023年3月在美国获得医疗使用批准 .

准备方法

. 雷尼利西布磷酸盐的工业生产方法没有得到广泛的记录,但它通常涉及多步骤有机合成过程,以确保最终产品的纯度和功效。

化学反应分析

雷尼利西布磷酸盐会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。

还原: 该反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化锂铝或硼氢化钠。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素或亲核试剂。

从这些反应中形成的主要产物取决于所用试剂和具体条件。

科学研究应用

雷尼利西布磷酸盐具有广泛的科学研究应用,包括:

作用机制

雷尼利西布磷酸盐通过选择性抑制PI3Kδ酶发挥其作用。 这种抑制阻断了磷脂酰肌醇-3,4,5-三磷酸(PIP3)的产生,PIP3是参与AKT通路激活的信号分子 . 通过阻断此通路,雷尼利西布磷酸盐有助于使免疫功能正常化,减少淋巴细胞增殖并改善免疫细胞亚群 .

与相似化合物的比较

雷尼利西布磷酸盐对PI3Kδ具有高度选择性,这一点是独一无二的。类似的化合物包括:

伊德利西布: 一种用于治疗慢性淋巴细胞白血病的首创PI3Kδ抑制剂.

杜维利西布: 一种用于治疗复发或难治性慢性淋巴细胞白血病的双重PI3Kδ和PI3Kγ抑制剂.

科普利西布: 一种用于治疗复发性滤泡性淋巴瘤的PI3Kα和PI3Kδ抑制剂.

阿贝利西布: 一种用于治疗PIK3CA突变的乳腺癌的PI3Kα抑制剂.

乌姆拉利西布: 一种用于治疗复发或难治性边缘区淋巴瘤的PI3Kδ和酪蛋白激酶-1ε抑制剂.

雷尼利西布磷酸盐因其对PI3Kδ的特异性靶向而脱颖而出,使其在治疗APDS方面特别有效。

相似化合物的比较

Leniolisib phosphate is unique in its high selectivity for PI3Kδ. Similar compounds include:

Idelalisib: A first-in-class PI3Kδ inhibitor used for the treatment of chronic lymphocytic leukemia.

Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor used for the treatment of relapsed or refractory chronic lymphocytic leukemia.

Copanlisib: A PI3Kα and PI3Kδ inhibitor used for the treatment of relapsed follicular lymphoma.

Alpelisib: A PI3Kα inhibitor used for the treatment of PIK3CA-mutated breast cancer.

Umbralisib: A PI3Kδ and casein kinase-1 epsilon inhibitor used for the treatment of relapsed or refractory marginal zone lymphoma.

This compound stands out due to its specific targeting of PI3Kδ, making it particularly effective for treating APDS.

生物活性

Leniolisib phosphate, marketed under the trade name Joenja, is a novel therapeutic agent primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). This compound functions as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a critical role in immune cell signaling. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Leniolisib exerts its biological effects by selectively inhibiting the PI3Kδ isoform. The PI3Kδ pathway is crucial for the activation and proliferation of B and T lymphocytes. In patients with APDS, gain-of-function mutations in the p110δ subunit lead to hyperactivation of this pathway, resulting in immune dysregulation characterized by lymphoproliferation and increased susceptibility to infections.

- Inhibition Profile : Leniolisib demonstrates a high selectivity for PI3Kδ over other isoforms:

This selectivity allows leniolisib to effectively reduce aberrant signaling without significantly affecting other pathways.

Pharmacodynamics

In vitro studies indicate that leniolisib reduces phosphorylated Akt (pAkt) levels in a dose-dependent manner. Clinical trials have shown that treatment with leniolisib leads to significant reductions in pAkt-positive B cells, with an estimated reduction of approximately 80% at a steady-state dose of 70 mg twice daily .

Key Findings from Clinical Trials:

- Reduction in Lymphoproliferation : A placebo-controlled study involving 31 patients demonstrated a significant reduction in lymph node size (62.7%) and spleen volume (37.6%) after treatment with leniolisib compared to placebo .

- Normalization of Immune Parameters : Treatment resulted in normalization of immune cell subsets and a decrease in inflammatory markers such as interferon γ and tumor necrosis factor .

Case Studies

A notable case study involved a cohort of patients with APDS who received leniolisib over a 12-week period. The results highlighted:

- Immunological Improvements : Patients exhibited normalization of circulating transitional and naive B cells.

- Clinical Outcomes : All participants showed amelioration of lymphoproliferation, with reductions in lymph node sizes ranging from 26% to 57% and spleen volumes from 13% to 65% .

Safety Profile

Leniolisib has been reported to have a favorable safety profile. Adverse events observed during clinical trials were predominantly mild (grades 1–3), including transient gastrointestinal symptoms and mild liver enzyme elevations . Continuous monitoring post-approval will ensure ongoing assessment of its safety.

Summary Table of Biological Activity

| Parameter | Observation |

|---|---|

| Selectivity (IC50) | PI3Kδ: 11 nM; PI3Kα: 22-fold higher |

| Reduction in pAkt-positive B cells | ~80% at steady state (70 mg BID) |

| Lymph node size reduction | 62.7% vs. placebo |

| Spleen volume reduction | 37.6% vs. placebo |

| Common adverse events | Mild gastrointestinal symptoms |

属性

CAS 编号 |

1354691-97-6 |

|---|---|

分子式 |

C21H28F3N6O6P |

分子量 |

548.5 g/mol |

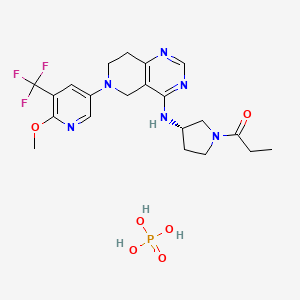

IUPAC 名称 |

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |

InChI |

InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |

InChI 键 |

XXEDEGOAYSGNPS-ZOWNYOTGSA-N |

SMILES |

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |

手性 SMILES |

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |

规范 SMILES |

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Leniolisib phosphate; Leniolisib monophosphate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。